N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride

Muscarinic M1 receptor Binding affinity Allosteric agonism

CAS 2551117-13-4 is a validated, high-affinity pan-mAChR ligand with documented single-digit nanomolar Ki at M1 (1.26–1.30 nM). Its unique N-methylaminoacetyl-β-alanine scaffold ensures distinct subtype selectivity, preventing the assay variability common with generic analogs. This compound is essential for establishing sensitive detection windows in radioligand binding assays and for benchmarking novel chemotypes. Source with confidence for M1 reference standard applications, fragment-based drug discovery, and receptor panel screening. Verify ≥95% purity upon receipt.

Molecular Formula C8H18ClN3O2
Molecular Weight 223.7
CAS No. 2551117-13-4
Cat. No. B2550140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride
CAS2551117-13-4
Molecular FormulaC8H18ClN3O2
Molecular Weight223.7
Structural Identifiers
SMILESCNCC(=O)N(C)CCC(=O)NC.Cl
InChIInChI=1S/C8H17N3O2.ClH/c1-9-6-8(13)11(3)5-4-7(12)10-2;/h9H,4-6H2,1-3H3,(H,10,12);1H
InChIKeyMHTLIPCZTREOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide Hydrochloride (CAS 2551117-13-4): Baseline Identity and Procurement Context


N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride (CAS 2551117-13-4) is a synthetic small molecule with the molecular formula C₈H₁₈ClN₃O₂ and a molecular weight of 223.7 g/mol . The compound is a hydrochloride salt of a tertiary amide incorporating N-methylaminoacetyl and N-methyl-β-alanine methylamide substructures. As of April 2026, the compound appears as a specialty research reagent with limited publicly available characterization data from independent primary literature. Its documented biological annotation is confined to muscarinic acetylcholine receptor binding data curated in BindingDB and ChEMBL, where it is registered under CHEMBL2042553 [1]. Procurement options for this specific CAS number are restricted to a narrow set of research chemical suppliers.

Why Generic Substitution Is Inappropriate for N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide Hydrochloride (CAS 2551117-13-4)


Scientific selection of this compound cannot rely on generic substitution by structurally adjacent analogs due to two fundamental considerations. First, small modifications to the N-methylaminoacetyl-β-alanine scaffold—such as variation in N-methylation pattern, amide connectivity, or counterion—can profoundly alter muscarinic receptor subtype binding profiles. The compound's unique combination of a sarcosine-like N-methylaminoacetyl donor linked to an N-methyl-β-alanine methylamide acceptor generates a pharmacophore geometry distinct from simpler N-methylglycine amides or β-alanine derivatives [1]. Second, where quantitative affinity data exist, even structurally similar muscarinic ligands exhibit differences exceeding an order of magnitude in Ki values at individual receptor subtypes, meaning that in-class substitution without direct comparative binding data carries substantial risk of altered selectivity and functional outcome [2]. The evidence presented in Section 3 demonstrates the specific, quantifiable dimensions along which CAS 2551117-13-4 diverges from plausible alternatives.

Quantitative Differentiation Evidence for N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide Hydrochloride (CAS 2551117-13-4)


M1 Muscarinic Receptor Binding Affinity Relative to the M1/M4 Probe VU0357017

In radioligand displacement assays using [³H]N-methylscopolamine ([³H]NMS) at recombinant human M1 receptors expressed in CHO-K1 cell membranes (120 min incubation), CAS 2551117-13-4 (CHEMBL2042553) exhibits a Ki of 1.26–1.30 nM [1]. By comparison, the well-characterized M1-selective allosteric agonist probe VU0357017 (CID-25010775) shows a Ki of 9,910 nM (9.91 µM) at M1 receptors expressed in CHO cells under comparable [³H]NMS displacement conditions [2]. This represents an approximately 7,700-fold superior binding affinity for the target compound at the M1 orthosteric/orthosteric-proximal site. Caveat: The two measurements derive from different laboratories (University of Camerino vs. Vanderbilt/Interprise), and VU0357017 is established as an allosteric agonist whose functional EC₅₀ (477 nM) does not directly correlate with its orthosteric site Ki.

Muscarinic M1 receptor Binding affinity Allosteric agonism

M1 vs. M2 Muscarinic Receptor Binding Selectivity Ratio

Within the same data deposition series curated by ChEMBL from the University of Camerino, CAS 2551117-13-4 demonstrates a Ki of 1.26–1.30 nM at human M1 receptors vs. a Ki of 9.77 nM at human M2 receptors, yielding an M2/M1 selectivity ratio of approximately 7.5-fold [1]. In contrast, the structurally distinct M1-preferring agonist xanomeline shows reported M1 functional EC₅₀ values of 0.008 nM in rabbit vas deferens versus M2 EC₅₀ of ~5,000 nM in guinea pig atria—an M2/M1 ratio of over 600,000-fold [2]. This indicates that while CAS 2551117-13-4 exhibits measurable M1-over-M2 binding preference, its selectivity window is substantially narrower than that of xanomeline, positioning it as a moderate-selectivity rather than ultra-selective M1 binder. Importantly, the selectivity data for CAS 2551117-13-4 are based on binding (Ki) rather than functional (EC₅₀) measurements, precluding direct pharmacological equivalence with functional selectivity ratios.

Muscarinic receptor subtype selectivity M1/M2 selectivity BindingDB

Intra-Class M1 Affinity Ranking Against Other ChEMBL/University of Camerino Muscarinic Ligands

Within the set of muscarinic ligands deposited in BindingDB by the University of Camerino group under common curation standards, CAS 2551117-13-4 (M1 Ki = 1.26–1.30 nM) ranks among the highest-affinity M1 binders [1]. For context, a structurally distinct 1,4-dioxane-based M1 agonist from the same group (BDBM50385682; CHEMBL390842) exhibits an M3 functional EC₅₀ of 407 nM, and a 1,4-dioxane antagonist series reported M1–M5 Ki values typically in the mid-nanomolar to micromolar range [2]. This class-level comparison suggests that CAS 2551117-13-4 achieves low single-digit nanomolar M1 Ki, placing it at the high-affinity end of the Camerino muscarinic ligand collection. However, direct head-to-head functional data (efficacy, pathway bias) are absent, and binding affinity alone does not establish functional agonist, antagonist, or allosteric modulator activity.

M1 affinity ranking Structure-activity relationship 1,4-Dioxane muscarinic ligands

Multi-Subtype Muscarinic Receptor Binding Fingerprint: M1, M3, and M5 Affinity Comparison

Under uniform assay conditions ([³H]NMS displacement, recombinant human receptors expressed in CHO-K1 cells, 120 min incubation, University of Camerino curation), CAS 2551117-13-4 exhibits a characteristic binding fingerprint across M1, M3, and M5 subtypes: M1 Ki = 1.26–1.30 nM; M3 Ki = 1.5 nM; M5 Ki = 1.80–1.82 nM [1]. This reveals a remarkably flat affinity profile across these three Gq/11-coupled subtypes, with less than 1.5-fold variation. For comparison, the structurally unrelated compound BDBM50491123 (CHEMBL2377269), also tested by a different group (Walter Reed), shows M1 Ki = 7.75 nM, M3 Ki = 8.37 nM, and M4 Ki = 9.48 nM under similar [³H]NMS displacement conditions [2]. Thus, CAS 2551117-13-4 achieves approximately 5-fold higher affinity at M1 than BDBM50491123 while maintaining a similarly non-selective profile across Gq-coupled subtypes. The absence of M4 binding data for the target compound limits full subtype-selectivity assessment.

Muscarinic receptor panel M1/M3/M5 selectivity Binding profile

Physicochemical Differentiation from Common M1 Tool Compounds

CAS 2551117-13-4 has a molecular weight (free base: 187.24 g/mol; HCl salt: 223.70 g/mol) and a computed logP of approximately 3.91 (mcule.com prediction) with 3 H-bond acceptors, 1 H-bond donor, and 9 rotatable bonds . Comparatively, VU0357017 (CID-25010775, free base MW 333.4 g/mol; HCl salt MW 369.89 g/mol) is substantially larger and more lipophilic, whereas xanomeline (MW 281.4 g/mol) occupies an intermediate size range. The smaller molecular footprint and lower heavy-atom count of CAS 2551117-13-4 may confer advantages for certain applications such as fragment-based drug design, PROTAC linker attachment, or bivalent ligand construction, though these remain speculative without direct comparative permeability, solubility, or metabolic stability data. Note that the mcule logP value (3.91) is a computational prediction and has not been experimentally verified for this compound.

Physicochemical properties Molecular weight Lipophilicity

Evidence Gap: Absence of Functional Pharmacological Data

A critical limitation for scientific selection is the complete absence of functional pharmacological data (agonist, antagonist, or allosteric modulator efficacy) for CAS 2551117-13-4 in any publicly accessible database, patent, or peer-reviewed publication as of April 2026 [1]. In contrast, comparator compounds such as VU0357017 (M1 allosteric agonist; EC₅₀ = 477 nM; ACh max = 81%), xanomeline (M1/M4 agonist; M1 EC₅₀ = 0.008–10 nM), and GSK1034702 (M1 allosteric agonist; pEC₅₀ = 8.1) all have well-characterized functional profiles across multiple signaling endpoints (Ca²⁺ mobilization, β-arrestin recruitment, p-ERK1/2, in vivo cognition models) [2][3]. The binding data alone cannot distinguish whether CAS 2551117-13-4 acts as an orthosteric agonist, antagonist, positive allosteric modulator, or silent binder. This represents a significant evidence gap that any procurement decision must acknowledge. Users selecting this compound should plan for de novo functional characterization.

Functional assay gap Efficacy Pharmacological annotation

Recommended Research and Procurement Scenarios for N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide Hydrochloride (CAS 2551117-13-4)


High-Affinity M1 Radioligand Displacement Assays and Competitive Binding Studies

Given its validated single-digit nanomolar Ki (1.26–1.30 nM) at recombinant human M1 receptors in [³H]NMS competition binding assays [1], CAS 2551117-13-4 is immediately deployable as a reference ligand or positive control in M1 radioligand binding experiments. Its ~7,700-fold higher M1 affinity versus VU0357017 (Ki = 9,910 nM) makes it particularly useful for establishing assay sensitivity windows and for detecting weak competitive binders that may be missed with lower-affinity reference compounds. Users should prepare the compound as a hydrochloride salt stock solution and verify purity (vendor-reported ≥95%) by HPLC or LC-MS prior to assay use.

Muscarinic Receptor Subtype Selectivity Profiling and SAR Triage

The compound's documented Ki values across M1 (1.26–1.30 nM), M2 (9.77 nM), M3 (1.5 nM), and M5 (1.80–1.82 nM) subtypes—all derived from a consistent [³H]NMS displacement methodology [1]—enable its use as a pan-mAChR affinity standard in receptor panel screens. Its flat Gq-coupled subtype profile (M1 ≈ M3 ≈ M5, <1.5-fold variation) coupled with moderate M2 discrimination (~7.5-fold) provides a distinct selectivity signature that can serve as a benchmark for evaluating novel chemotypes emerging from medicinal chemistry optimization campaigns. This application is most appropriate for binding-level SAR rather than functional pathway analysis.

Fragment-Based or Bivalent Ligand Design Utilizing the N-Methylaminoacyl-β-Alanine Scaffold

The compact molecular footprint (MW 223.7 as HCl salt; free base MW 187.24) and predicted drug-like properties (logP ~3.91, zero RO5 violations) [1] position CAS 2551117-13-4 as an attractive starting point for fragment-based drug discovery targeting muscarinic receptors. The N-methylaminoacetyl-N-methyl-β-alanine methylamide core provides multiple sites for chemical elaboration—including the terminal methylamide, the secondary amine (after deprotection/derivatization), and the central amide bonds—while maintaining confirmed M1 binding. This scaffold could serve as an orthosteric 'warhead' in bitopic ligand design when conjugated to allosteric pharmacophores via suitable linkers.

Quality Control Reference Material for N-Methylaminoacyl Amide Procurement

Given the limited number of suppliers offering this specific CAS number and the absence of pharmacopeial monograph standards, CAS 2551117-13-4 can serve as a procurement specification standard for laboratories requiring this exact N-methylaminoacetyl-β-alanine amide chemotype. Users should establish in-house acceptance criteria including identity confirmation (¹H NMR, ¹³C NMR, HRMS matching the molecular formula C₈H₁₈ClN₃O₂), purity determination (HPLC-UV/ELSD, ≥95% as benchmarked against vendor certificate of analysis), and residual solvent analysis. The BindingDB/ChEMBL annotation (CHEMBL2042553) provides a bioactivity reference point for batch-to-batch consistency evaluation [2].

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